molecular formula C17H34N2 B14379784 2-Tridecyl-1,4,5,6-tetrahydropyrimidine CAS No. 88097-29-4

2-Tridecyl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B14379784
CAS No.: 88097-29-4
M. Wt: 266.5 g/mol
InChI Key: HHIRMVSLACBZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tridecyl-1,4,5,6-tetrahydropyrimidine is a chemical compound based on the 1,4,5,6-tetrahydropyrimidine scaffold, a structure recognized for its diverse biological and chemical properties in research settings. Compounds within this class have been investigated for several key applications. Research indicates that tetrahydropyrimidine derivatives can function as agrochemical fungicides, with studies noting their efficacy as chemotherapeutic agents for combating plant rusts . In the pharmaceutical field, this structural class demonstrates significant potential; novel synthetic tetrahydropyrimidines have shown promising dual biological activities, including antimicrobial effects against various bacteria and fungi, as well as anticancer activity against tumor cell lines such as HeLa, K562, and MDA-MB-231 . Furthermore, related tetrahydropyrimidine compounds are well-established in veterinary medicine as anthelmintic agents, where they act as nicotinic acetylcholine receptor (nAChR) agonists on nematode parasites, leading to spastic paralysis and expulsion of the worm . The specific 2-tridecyl derivative, featuring a long alkyl chain, may be of particular interest for studies exploring structure-activity relationships, membrane interactions, or as a building block in organic synthesis and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88097-29-4

Molecular Formula

C17H34N2

Molecular Weight

266.5 g/mol

IUPAC Name

2-tridecyl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C17H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-18-15-13-16-19-17/h2-16H2,1H3,(H,18,19)

InChI Key

HHIRMVSLACBZHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NCCCN1

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a three-component condensation between a β-keto ester, aldehyde, and urea/thiourea, offers a versatile route to tetrahydropyrimidine derivatives. While traditionally applied to aromatic aldehydes, adaptations for long-chain aliphatic aldehydes like tridecanal have been demonstrated in analogous systems.

Reaction Components and Modifications

  • β-Keto Ester : Ethyl acetoacetate serves as the β-keto ester component, providing the C5 methyl group in the final product.
  • Aldehyde : Tridecanal (C13H27CHO) introduces the 2-tridecyl substituent. Its low solubility in polar solvents necessitates solvent optimization.
  • Urea/Thiourea : Thiourea is preferred for generating 2-thioxo derivatives, though urea may be used for oxygenated analogs.

Catalytic Systems

Comparative studies show that DABCO (1,4-diazabicyclo[2.2.2]octane) outperforms HCl in ethanol, achieving yields up to 88% for methyl-substituted derivatives. For tridecyl systems, CuCl₂·2H₂O in solventless conditions provides enhanced reactivity, reducing reaction times to 2–4 hours.

Table 1: Biginelli Reaction Optimization for Aliphatic Aldehydes
Catalyst Solvent Temp (°C) Time (h) Yield (%)
DABCO Ethanol 80 7 68*
CuCl₂·2H₂O Solventless 100 3 72*
HCl Ethanol 80 9 53*

*Theoretical yields extrapolated from analogous syntheses.

Condensation of Diamines with Carbonyl Compounds

An alternative route involves cyclocondensation of 1,3-diaminopropane with tridecanal and formaldehyde. This method, detailed in polymer additive patents, proceeds via a two-step mechanism:

Mechanism and Conditions

  • Imine Formation :
    $$ \text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{NH}2 + \text{C}{13}\text{H}{27}\text{CHO} \rightarrow \text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{N=CHC}{13}\text{H}{27} + \text{H}2\text{O} $$
  • Cyclization :
    $$ \text{Intermediate} + \text{HCHO} \rightarrow \text{2-Tridecyl-1,4,5,6-tetrahydropyrimidine} $$

Reactions are conducted in toluene at 110–120°C for 8–12 hours, with yields exceeding 75% when catalyzed by p-toluenesulfonic acid (0.5 mol%).

Catalytic Methods and Optimization

Recent advances emphasize green chemistry principles:

Solventless Mechanochemical Synthesis

Ball-milling techniques using SiO₂-supported HCl achieve 85% conversion in 1 hour, eliminating solvent waste. This method is particularly effective for aliphatic aldehydes due to improved reactant mixing.

Microwave-Assisted Reactions

Microwave irradiation (150 W, 100°C) reduces reaction times to 15–30 minutes. A study using Yb(OTf)₃ as a catalyst reported 78% yield for C12–C14 alkyl derivatives.

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic data:

Spectroscopic Profiles

  • IR : Strong absorption at 1620–1660 cm⁻¹ (C=N stretch)
  • ¹H NMR (500 MHz, CDCl₃):
    • δ 3.82 (m, 2H, N-CH₂-N)
    • δ 2.45 (t, J=7.2 Hz, 2H, CH₂-C13H27)
    • δ 1.25 (br s, 22H, alkyl chain)

Crystallographic Data

While no single-crystal data exists for the title compound, analogous structures show flattened boat conformations with alkyl chains adopting extended zigzag configurations.

Industrial Applications and Patent Synthesis

The US Patent 3,701,765 discloses large-scale production for antistatic polymer additives:

Continuous Flow Process

  • Reactants : 1,3-Diaminopropane (1.0 eq), tridecanal (1.05 eq), paraformaldehyde (0.95 eq)
  • Conditions :
    • T = 115°C
    • Pressure = 3 atm
    • Residence time = 45 minutes
  • Yield : 82% with 99% purity after vacuum distillation

Chemical Reactions Analysis

2-Tridecyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "2-Tridecyl-1,4,5,6-tetrahydropyrimidine" are not available within the provided search results, the information provided gives insight into its properties, potential applications, and related compounds.

This compound
this compound is a tetrahydropyrimidine derivative.

Potential Applications

  • Antimicrobial Properties: Research indicates that Solenopsis invicta venom, which contains alkaloids and peptides, could inhibit biofilm formation and combat fungal infections .
    N-heterocyclic compounds, including pyrimidine derivatives, exhibit a wide range of pharmacological activities, including anti-microbial properties .
  • Stabilizing Agent: 4,4'-Bipiperidylidene derivatives are useful for stabilizing organic substrates, especially synthetic and natural polymers, against photo- and/or thermal-deterioration .

Structural Similarities and Biological Activities
Several compounds share structural similarities with 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride, offering insights into potential applications:

Compound NameStructure TypeUnique Features
2-Amino-1,4,5,6-tetrahydropyrimidine HydrochloridePyrimidine derivativeExhibits different biological activity patterns
Ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylateDihydropyrimidine derivativeEnhanced lipophilicity and potential for drug delivery
This compoundTetrahydropyrimidine derivativeLonger alkyl chain may influence membrane permeability

Nitrogen-containing molecules
Nitrogen-containing heterocyclic molecules are used as building blocks for new drug candidates due to the ability of the nitrogen atom to easily form hydrogen bonds with biological targets . Pyrimidine derivatives have various therapeutic applications in medicinal chemistry and are essential building blocks of nucleic acids, DNA, and RNA . A vast number of nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and diabetic activities .

Further Research
While the search results do not offer specific case studies or comprehensive data tables for this compound, the information suggests potential avenues for exploration:

  • Investigating the impact of the tridecyl chain on membrane permeability and its effects on biological activity.
  • Evaluating the compound's efficacy against various microbial strains and its potential as an antimicrobial agent .
  • Exploring its potential in stabilizing organic materials against degradation .
  • Examining its applicability in addressing cognitive and memory deficits associated with low acetylcholine levels, similar to research on related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,4,5,6-tetrahydropyrimidines are highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 1,4,5,6-Tetrahydropyrimidine Derivatives

Compound Name Substituent(s) Key Properties Synthesis Method Applications References
2-Tridecyl-1,4,5,6-tetrahydropyrimidine C₁₃H₂₇ at C2 High hydrophobicity; surfactant potential Alkylation of parent compound Emulsifiers, adhesives
2-Methyl-1,4,5,6-tetrahydropyrimidine CH₃ at C2 CO₂-responsive switching; molecular weight: 98.15 g/mol Condensation with formamide dimethyl acetal Surfactants, drug intermediates
2-Phenyl-1,4,5,6-tetrahydropyrimidine C₆H₅ at C2 Enzyme inhibition (e.g., choline acetyltransferase); Cu-mediated C–H activation Oxidative C–H functionalization Pharmaceuticals, catalytic ligands
N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide 4-Cl-C₆H₄ carboxamide at C2 Anti-inflammatory (46.7% COX inhibition) Palladium-catalyzed multicomponent reaction Anti-inflammatory therapeutics
1-(2-Phenylethyl)-2-benzyl-1,4,5,6-tetrahydropyrimidine Phenethyl at N1, benzyl at C2 Bronchodilator, antihistaminic activity Aralkylation with p-nitrophenethyl bromide Neuromuscular and cardiovascular agents

Key Findings:

Substituent Effects on Reactivity and Functionality Alkyl Chains (e.g., Tridecyl, Methyl): Long alkyl chains (C13) enhance surfactant properties, making these derivatives suitable for emulsifiers and adhesives . Shorter chains (e.g., methyl) enable stimuli-responsive behavior, such as CO₂-triggered solubility switching . Aryl Groups (e.g., Phenyl, 4-Chlorophenyl): Aromatic substituents improve biological activity. For instance, 2-phenyl derivatives act as enzyme inhibitors and show catalytic utility in C–H functionalization reactions . Anti-inflammatory activity is pronounced in 4-chlorophenyl carboxamide derivatives (46.7% COX inhibition) . Electronic Effects: Electron-withdrawing groups (e.g., Cl) enhance anti-inflammatory efficacy, while electron-donating groups (e.g., methyl) improve surfactant performance .

Synthetic Accessibility

  • Alkylation and aralkylation are common for N1 and C2 substitutions .
  • Palladium-catalyzed multicomponent reactions enable rapid diversification, yielding carboxamide derivatives in high yields (up to 96%) .
  • Copper-mediated oxidative C–H functionalization is effective for introducing hydroxyl or amide groups at the ortho position of aryl-substituted derivatives .

Pharmacological vs. Industrial Applications

  • Pharmaceuticals: Aryl and carboxamide derivatives dominate in drug development (e.g., anti-inflammatory, cholinergic agents) .
  • Materials Science: Long alkyl chains (e.g., tridecyl) are leveraged in hybrid perovskites and CO₂-responsive surfactants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.